
Benzyltributylammonium chloride
Overview
Description
Benzyltributylammonium chloride is a quaternary ammonium salt with the chemical formula C19H34ClN. It is commonly used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., aqueous and organic). This compound appears as a white to ivory crystalline powder and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltributylammonium chloride can be synthesized through the reaction of tributylamine with benzyl chloride. The reaction typically involves dissolving tributylamine in a suitable solvent such as ethanol or dichloromethane, followed by the dropwise addition of benzyl chloride. The mixture is then heated to around 80°C and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzyltributylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating various organic reactions such as nucleophilic substitutions, alkylations, and condensations .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reaction typically occurs in a biphasic system with this compound acting as the catalyst.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with an alkyl halide and hydroxide ion would yield an alcohol .
Scientific Research Applications
Chemical Synthesis
Phase Transfer Catalyst
BTBAC is widely recognized for its role as a phase transfer catalyst (PTC). It facilitates reactions between reactants in different phases (e.g., aqueous and organic) by transferring ions across phase boundaries. This property significantly enhances reaction rates and yields, making it valuable in nucleophilic substitutions and other organic transformations.
Table 1: Applications of BTBAC in Organic Synthesis
Reaction Type | Description | Example Reaction |
---|---|---|
Nucleophilic Substitution | Enhances reaction efficiency between phases | Alkylation reactions |
C-alkylation | Facilitates the addition of alkyl groups to substrates | Synthesis of ethers |
N-alkylation | Promotes the formation of amines from alcohols | Formation of tertiary amines |
O-alkylation | Assists in the alkylation of alcohols | Synthesis of alkyl ethers |
S-alkylation | Aids in the formation of thioethers | Synthesis of thioethers |
Electrochemical Applications
BTBAC has been explored as a component in ionic liquids and deep eutectic solvents (DESs) , which are gaining attention for their unique properties such as low volatility and high thermal stability. Its use as a hydrogen bond acceptor (HBA) in DES formulations enhances solubility and reactivity.
In polymer chemistry, BTBAC serves as a curing accelerator for various polymerization processes, such as epoxy resins and powder coatings. Its ability to enhance the curing rate improves the efficiency and mechanical properties of the resulting materials.
Case Study: Curing Efficiency Improvement
A study demonstrated that incorporating BTBAC into epoxy formulations reduced curing time by approximately 30% while maintaining mechanical strength, showcasing its effectiveness as a curing agent.
Environmental Applications
BTBAC has potential applications as an adsorbent for removing pollutants from water due to its amphiphilic nature, allowing it to interact with both organic and inorganic contaminants.
Table 3: Adsorption Capacity of BTBAC
Contaminant Type | Adsorption Capacity (mg/g) |
---|---|
Heavy Metals | 150 |
Organic Dyes | 200 |
Pesticides | 180 |
Summary of Toxicological Findings
- Minimal toxic dose estimated at .
- Observed effects include cholinergic symptoms at higher doses.
- No significant mutagenic effects noted in standard assays.
Mechanism of Action
Benzyltributylammonium chloride functions as a phase transfer catalyst by facilitating the transfer of ions or molecules from one phase to another. The quaternary ammonium group interacts with the ions in the aqueous phase, forming an ion pair that can migrate into the organic phase. This enhances the reactivity of the ions and allows the reaction to proceed more efficiently .
Comparison with Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but with ethyl groups instead of butyl groups.
Tetrabutylammonium chloride: Lacks the benzyl group, making it less effective in certain catalytic applications.
Uniqueness: Benzyltributylammonium chloride is unique due to its combination of benzyl and butyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in facilitating reactions between aqueous and organic phases .
Biological Activity
Benzyltributylammonium chloride (BTBAC), a quaternary ammonium compound, has garnered attention for its biological activity, particularly in antimicrobial applications. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : CHClN
- Molecular Weight : 311.93 g/mol
- Melting Point : 155-163 °C
- Solubility : Soluble in water
BTBAC exhibits its biological activity primarily through its surfactant properties. The mechanism involves:
- Membrane Disruption : BTBAC interacts with microbial cell membranes, leading to the disruption of lipid bilayers. This disruption causes leakage of intracellular components and ultimately cell lysis.
- Enzyme Inhibition : The compound can deactivate critical enzymes involved in metabolic processes, further compromising microbial viability.
- Concentration-Dependent Activity : The effectiveness of BTBAC varies with concentration; it can act as either a bacteriostatic or bactericidal agent depending on the dosage used.
Antimicrobial Activity
BTBAC has been studied for its efficacy against various microorganisms, including bacteria and fungi. The following table summarizes its activity against different pathogens:
Microorganism Type | Example Species | Activity Level |
---|---|---|
Gram-positive Bacteria | Staphylococcus aureus | Effective |
Gram-negative Bacteria | Escherichia coli | Moderate |
Fungi | Candida albicans | Effective |
Viruses | Influenza virus | Limited |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study published in the International Journal of Biological Macromolecules (2020) demonstrated that BTBAC exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted that higher concentrations led to increased cell membrane permeability and subsequent cell death . -
Formulation Studies :
Research indicated that formulations combining BTBAC with other quaternary ammonium compounds enhanced its biocidal spectrum. This synergistic effect was particularly noted in healthcare settings where multi-drug resistant organisms pose a significant challenge . -
Environmental Impact :
Another investigation assessed the biodegradability of BTBAC, revealing that while it is effective as a disinfectant, environmental microorganisms can develop resistance mechanisms over time, such as altering membrane structures to reduce susceptibility .
Safety and Toxicology
BTBAC is classified as harmful upon ingestion and can cause irritation to skin and eyes. Safety data sheets recommend handling it with care to avoid exposure . The compound is not listed as a carcinogen by major health organizations, but caution is advised due to its irritant properties.
Q & A
Basic Research Questions
Q. How does benzyltributylammonium chloride function as a phase-transfer catalyst (PTC) in biphasic reaction systems, and what experimental parameters are critical for optimizing its performance?
- Methodology : this compound facilitates ion transfer between immiscible phases (e.g., aqueous-organic systems) by forming lipophilic ion pairs. Key parameters include:
- Concentration : Optimal molar ratios of PTC to reactants (e.g., 0.5–5 mol%) to balance catalytic efficiency and cost .
- Solvent selection : Use of polar aprotic solvents (e.g., dichloromethane) to enhance phase compatibility .
- Stirring rate : Vigorous agitation (≥500 rpm) to maximize interfacial surface area in batch reactors .
Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
- Methodology :
- Melting point analysis : Compare observed mp (156–163°C) to literature values (155–163°C) using differential scanning calorimetry (DSC) .
- NMR spectroscopy : Validate molecular structure via H and C NMR peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, quaternary N signals) .
- Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 73.2%, H: 10.9%, Cl: 11.4%) .
Q. How do physicochemical properties (e.g., melting point, solubility) influence its application in aqueous-organic systems?
- Key properties :
Advanced Research Questions
Q. What strategies mitigate contradictions in reported conductivity data for this compound in deep eutectic solvents (DES)?
- Background : Conflicting conductivity values arise from variations in DES composition (e.g., HBD type, molar ratios) and measurement protocols .
- Methodology :
- Standardized DES preparation : Use fixed molar ratios (e.g., 1:2 HBA:HBD) and degas solvents to remove moisture .
- Temperature control : Conduct measurements isothermally (283.15–343.15 K) with calibrated equipment .
- Comparative studies : Validate results against DES with known HBAs (e.g., choline chloride) to identify anomalies .
Q. How do interactions between this compound and anionic dyes (e.g., indigo carmine) vary across spectroscopic and conductometric methods?
- Methodology :
- Conductometric titration : Measures critical micelle concentration (CMC) via inflection points in conductivity curves (e.g., CMC ≈ 0.8 mM for indigo carmine) .
- UV-Vis spectroscopy : Quantifies dye-surfactant complexes via absorbance shifts (e.g., λmax shifts from 610 nm to 630 nm) .
- Contradictions : Conductivity may underestimate binding affinity due to counterion interference, whereas spectroscopy overestimates it via aggregation artifacts .
Q. What experimental design principles govern the formulation of this compound-based DES for CO2 capture?
- Design framework :
- HBD selection : Ethylene glycol derivatives (e.g., triethylene glycol) lower viscosity and enhance CO2 solubility .
- Thermal stability : DES decomposition >150°C limits applicability in high-temperature capture systems .
- Density-viscosity trade-off : Optimize DES density (1.1–1.3 g/cm³) to balance CO2 absorption capacity and pumping costs .
Q. Data Contradiction Analysis
Q. Why do melting points of this compound vary across literature (155–163°C vs. 156–158°C)?
- Root causes :
Properties
IUPAC Name |
benzyl(tributyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNLOIQCWLBJR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54225-72-8 (Parent) | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00885238 | |
Record name | Tri-n-butylbenzylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzyltributylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20308 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
23616-79-7 | |
Record name | Benzyltributylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23616-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tri-n-butylbenzylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltributylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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